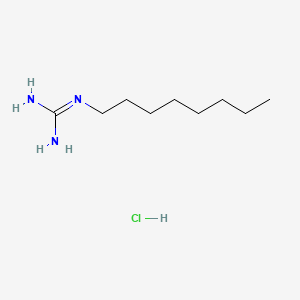
Octylguanidine monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octylguanidine monohydrochloride is a chemical compound with the molecular formula C9H22ClN3. It is known for its protective properties in various biological systems, particularly in protecting the heart from reperfusion damage in hyperthyroid rats
Vorbereitungsmethoden
The synthesis of octylguanidine monohydrochloride typically involves the reaction of octylamine with cyanamide, followed by hydrochloric acid treatment to form the monohydrochloride salt. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Octylguanidine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: The compound can be reduced to form simpler amine derivatives.
Wissenschaftliche Forschungsanwendungen
Octylguanidine monohydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Medicine: It has shown protective effects against myocardial damage induced by ischemia-reperfusion in rat hearts.
Industry: this compound is used in the formulation of various industrial products due to its surfactant-like properties.
Wirkmechanismus
The protective effects of octylguanidine monohydrochloride are primarily due to its ability to inhibit the opening of mitochondrial non-specific pores, which are associated with heart injury induced by reperfusion . This inhibition helps preserve mitochondrial function, including ATP synthesis and membrane potential. The compound also protects against oxidative stress by preventing the accumulation of reactive oxygen species and maintaining cellular integrity .
Vergleich Mit ähnlichen Verbindungen
Octylguanidine monohydrochloride can be compared with other guanidine derivatives such as phenylethylbiguanidide and decamethylenediguanidide. While all these compounds act as energy transfer inhibitors, this compound is unique in its ability to inhibit all three phosphorylation sites and protect against various forms of oxidative damage . This makes it particularly valuable in medical and industrial applications.
Eigenschaften
CAS-Nummer |
69490-30-8 |
|---|---|
Molekularformel |
C9H22ClN3 |
Molekulargewicht |
207.74 g/mol |
IUPAC-Name |
2-octylguanidine;hydrochloride |
InChI |
InChI=1S/C9H21N3.ClH/c1-2-3-4-5-6-7-8-12-9(10)11;/h2-8H2,1H3,(H4,10,11,12);1H |
InChI-Schlüssel |
DZONCCFWXXJBEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN=C(N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-5-nitrophenyl)azo]phenyl]-](/img/structure/B13767264.png)

![[3-[4-(4-Chlorophenyl)phenyl]-3-hydroxypropyl]-dimethylazanium chloride](/img/structure/B13767275.png)
![N-[2-(benzylamino)-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide](/img/structure/B13767278.png)
![2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B13767282.png)

![2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid](/img/structure/B13767288.png)



![Methylbis[(2-methylbut-3-YN-2-YL)oxy]phenylsilane](/img/structure/B13767318.png)


